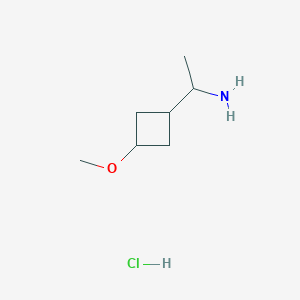![molecular formula C23H14ClF3N2O2 B12274825 (2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12274825.png)
(2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-(4-clorofenil)-2-{[2-(trifluorometil)fenil]imino}-2H-cromeno-3-carboxamida es un complejo compuesto orgánico que pertenece a la clase de derivados de cromeno. Este compuesto se caracteriza por la presencia de un núcleo de cromeno, sustituido con un grupo 4-clorofenil y un grupo 2-(trifluorometil)fenil imino
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2Z)-N-(4-clorofenil)-2-{[2-(trifluorometil)fenil]imino}-2H-cromeno-3-carboxamida generalmente implica un proceso de varios pasos. Un método común incluye la condensación de 4-clorobenzaldehído con 2-(trifluorometil)anilina para formar un intermedio de imina. Este intermedio se somete luego a ciclización con un precursor de cromeno adecuado en condiciones ácidas o básicas para producir el compuesto deseado. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores para mejorar la eficiencia de la reacción.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar procesos de flujo continuo o por lotes a gran escala. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y el pH, es crucial para garantizar un alto rendimiento y pureza. La extracción con solventes, la cristalización y las técnicas cromatográficas se utilizan comúnmente para la purificación del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(2Z)-N-(4-clorofenil)-2-{[2-(trifluorometil)fenil]imino}-2H-cromeno-3-carboxamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que da como resultado la reducción de grupos funcionales específicos dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, donde sustituyentes específicos en los anillos aromáticos se pueden reemplazar con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno, condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, condiciones anhidras.
Sustitución: Agentes halogenantes, nucleófilos, electrófilos, solventes como diclorometano o etanol.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que la reducción puede producir derivados de amina o alcohol.
Aplicaciones Científicas De Investigación
(2Z)-N-(4-clorofenil)-2-{[2-(trifluorometil)fenil]imino}-2H-cromeno-3-carboxamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se investiga por sus posibles actividades biológicas, como propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y estudios farmacológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de (2Z)-N-(4-clorofenil)-2-{[2-(trifluorometil)fenil]imino}-2H-cromeno-3-carboxamida implica su interacción con objetivos moleculares específicos dentro de los sistemas biológicos. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y conduciendo a diversos efectos bioquímicos. Las vías y los objetivos exactos pueden variar según la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
(2Z)-N-(4-clorofenil)-2-{[2-(trifluorometil)fenil]imino}-2H-cromeno-3-carboxamida: comparte similitudes estructurales con otros derivados de cromeno, como:
Unicidad
La singularidad de (2Z)-N-(4-clorofenil)-2-{[2-(trifluorometil)fenil]imino}-2H-cromeno-3-carboxamida radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C23H14ClF3N2O2 |
|---|---|
Peso molecular |
442.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-[2-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
InChI |
InChI=1S/C23H14ClF3N2O2/c24-15-9-11-16(12-10-15)28-21(30)17-13-14-5-1-4-8-20(14)31-22(17)29-19-7-3-2-6-18(19)23(25,26)27/h1-13H,(H,28,30) |
Clave InChI |
AEOKUQCAJUFZBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3C(F)(F)F)O2)C(=O)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


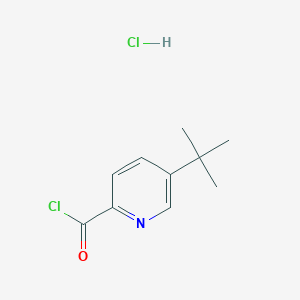

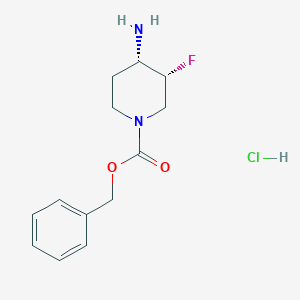

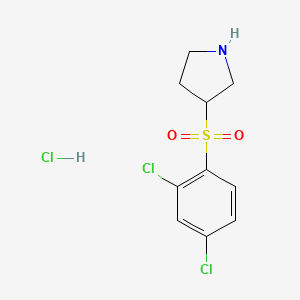
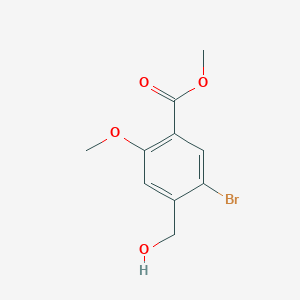
![3-{2-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12274775.png)
![7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12274781.png)
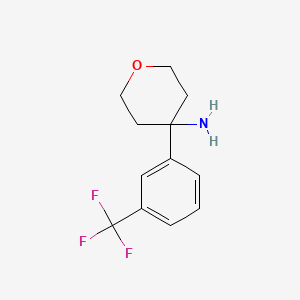
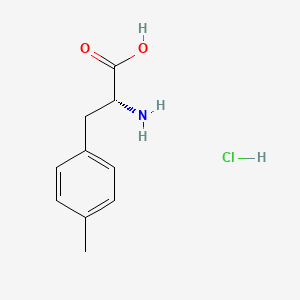
![5-(benzenesulfonyl)-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12274801.png)

![N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B12274808.png)
